molecular formula C22H14FN5O4 B11265688 2-(1,3-benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(1,3-benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11265688
M. Wt: 431.4 g/mol
InChI Key: GMEVJKRDQCDZGL-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxole ring, a fluorophenyl group, an oxadiazole ring, and a pyrazolopyrazinone core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates can be coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Pyrazolopyrazinone Core: The final step involves the cyclization of the coupled intermediate to form the pyrazolopyrazinone core, which can be achieved using a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2H-1,3-Benzodioxol-5-yl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • **2-(2H-1,3-Benzodioxol-5-yl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C22H14FN5O4

Molecular Weight

431.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C22H14FN5O4/c23-15-4-1-13(2-5-15)21-24-20(32-26-21)11-27-7-8-28-17(22(27)29)10-16(25-28)14-3-6-18-19(9-14)31-12-30-18/h1-10H,11-12H2

InChI Key

GMEVJKRDQCDZGL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)F

Origin of Product

United States

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